Isotrazodone

Analytical Chemistry Pharmaceutical Quality Control Reference Standards

Isotrazodone (Trazodone EP Impurity M) is a certified reference standard, not an API. Procure exclusively for HPLC/UPLC method validation and batch-release QC of generic trazodone per EP/USP monographs. Its unique retention time and mass spectrum are non-substitutable for quantifying Impurity M—failure to use this standard risks ANDA non-compliance. Supplied with full COA, HPLC, MS, and NMR data for direct CMC regulatory filing.

Molecular Formula C19H22ClN5O
Molecular Weight 371.9 g/mol
Cat. No. B15353996
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsotrazodone
Molecular FormulaC19H22ClN5O
Molecular Weight371.9 g/mol
Structural Identifiers
SMILESC1CN(CCN1CCCN2C3=CC=CC=[N+]3C(=N2)[O-])C4=CC(=CC=C4)Cl
InChIInChI=1S/C19H22ClN5O/c20-16-5-3-6-17(15-16)23-13-11-22(12-14-23)8-4-10-25-18-7-1-2-9-24(18)19(26)21-25/h1-3,5-7,9,15H,4,8,10-14H2
InChIKeyWGDCDCMDVKNMEF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Isotrazodone (CAS 157072-18-9) Procurement Guide: Analytical Reference Standard for Trazodone Impurity Profiling


Isotrazodone (C19H22ClN5O, MW 371.9 g/mol), formally designated as Trazodone EP Impurity M, is a chemically defined triazolopyridine derivative and a known process-related impurity generated during the synthesis of the antidepressant trazodone hydrochloride . It is not an active pharmaceutical ingredient (API) or an approved therapeutic agent; its primary, and essentially sole, verified application is as a reference standard for analytical method development, validation, and quality control (QC) in the manufacture of generic trazodone drug products [1].

Why a Generic 'Antidepressant' Standard Cannot Substitute for Isotrazodone in Trazodone QC Workflows


The procurement of Isotrazodone is not interchangeable with trazodone API or other 'in-class' serotonin modulator standards. The critical failure in substitution arises from the unique retention time and mass spectral signature required for the identification and quantification of this specific impurity during HPLC analysis. Regulatory bodies like the European Pharmacopoeia (EP) and United States Pharmacopeia (USP) mandate the control of specified impurities (e.g., Impurity M) to ensure the purity, safety, and batch-to-batch consistency of generic trazodone drug products . Without a certified Isotrazodone reference standard, an analytical laboratory cannot reliably validate a method for detecting this impurity, which would result in regulatory non-compliance for Abbreviated New Drug Applications (ANDAs) and commercial production [1].

Isotrazodone Quantitative Differentiation: Analytical Performance vs. Trazodone and Related Impurities


Isotrazodone Identity and Purity: A Defined Chemical Entity for Regulatory Compliance

Isotrazodone's primary differentiation from trazodone API and other process impurities is its unique chemical structure, which governs its distinct analytical behavior. It is characterized as 1-{3-[4-(3-Chlorophenyl)piperazin-1-yl]propyl}-[1,2,4]triazolo[4,3-a]pyridin-1-ium-3-olate [1]. In HPLC methods validated for trazodone impurity profiling, Isotrazodone elutes as a discrete peak with a retention time that is precisely calibrated against trazodone standards, allowing for its specific detection and quantification .

Analytical Chemistry Pharmaceutical Quality Control Reference Standards

Pharmacopoeial Designation as Impurity M: Mandated Control vs. Unspecified Impurities

Isotrazodone is codified in the European Pharmacopoeia (EP) as Trazodone EP Impurity M. This designation means that its levels in trazodone drug substance and drug product must be controlled within specified limits [1]. In contrast, many other potential synthetic byproducts or degradation products are not individually specified and may be controlled via less stringent 'unspecified impurity' limits. Therefore, the procurement of a certified Isotrazodone reference standard is a specific, non-negotiable requirement for demonstrating control of Impurity M, a defined regulatory checkpoint .

Pharmaceutical Regulation Quality Control ANDAs

Lack of Independent Pharmacological Data: Isotrazodone vs. Trazodone

A critical piece of evidence is the absence of independent, peer-reviewed pharmacological or toxicological data for Isotrazodone. Vendor claims of activity as a serotonin antagonist are based on class-level inference from its parent compound, trazodone, and not on experimental data specific to this impurity . Its toxicological profile is undefined and is qualified solely based on its presence at low, controlled levels in the final drug product . Therefore, the justification for its procurement is strictly analytical, not therapeutic.

Pharmacology Safety Assessment Impurity Qualification

Isotrazodone Application Scenarios: Targeted Procurement for Analytical Workflows


Analytical Method Development and Validation (AMV) for ANDA Submissions

Pharmaceutical scientists in generic drug development utilize certified Isotrazodone (Trazodone EP Impurity M) reference standards to develop and validate stability-indicating HPLC or UPLC methods. This involves determining the linearity, accuracy, precision, and limit of quantitation (LOQ) for the impurity. The validated method, including the specific retention time of Isotrazodone, is a core component of the Chemistry, Manufacturing, and Controls (CMC) section of an Abbreviated New Drug Application (ANDA) [1].

Quality Control (QC) Release Testing of Trazodone API and Drug Product

QC laboratories in API and finished dosage form manufacturing facilities use Isotrazodone as a reference standard to quantify the level of Impurity M in each batch of trazodone. The test ensures that the batch meets the specified limit for this impurity as outlined in the USP or EP monograph before it can be released for commercial distribution .

Stability Studies and Forced Degradation Experiments

To determine the shelf life and establish proper storage conditions for trazodone drug products, Isotrazodone is used as a marker compound in stability studies. Its increase under accelerated storage conditions (e.g., heat, humidity) or forced degradation (e.g., oxidation) provides critical data on the degradation pathways of trazodone, directly informing the product's label and expiration dating [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
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